molecular formula C19H11F3N4S B4347406 4-amino-13-methyl-6-phenyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile

4-amino-13-methyl-6-phenyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile

Cat. No.: B4347406
M. Wt: 384.4 g/mol
InChI Key: UEGUUQDYMPHMHT-UHFFFAOYSA-N
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Description

2-amino-9-methyl-4-phenyl-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that belongs to the class of pyridothienopyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and a carbonitrile group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-methyl-4-phenyl-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate thiophene and pyridine derivatives. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or toluene. The reaction temperature is usually maintained between 80-120°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-methyl-4-phenyl-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to convert carbonitrile groups to amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.

    Substitution: Nucleophiles like amines or thiols; reaction temperature50-100°C.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridothienopyridines.

Scientific Research Applications

2-amino-9-methyl-4-phenyl-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-amino-9-methyl-4-phenyl-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure but may lack the trifluoromethyl or phenyl groups.

    Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar heterocyclic framework but differ in the position and type of substituents.

Uniqueness

2-amino-9-methyl-4-phenyl-7-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-3-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts significant chemical stability and enhances its biological activity. The combination of the phenyl group and carbonitrile group further distinguishes it from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-amino-13-methyl-6-phenyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N4S/c1-9-7-12(19(20,21)22)25-18-13(9)15-16(27-18)14(10-5-3-2-4-6-10)11(8-23)17(24)26-15/h2-7H,1H3,(H2,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGUUQDYMPHMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=C(C(=N3)N)C#N)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-13-methyl-6-phenyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-amino-13-methyl-6-phenyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile
Reactant of Route 3
4-amino-13-methyl-6-phenyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile
Reactant of Route 4
4-amino-13-methyl-6-phenyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile
Reactant of Route 5
4-amino-13-methyl-6-phenyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile
Reactant of Route 6
4-amino-13-methyl-6-phenyl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile

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